Comparative Antiviral Potency Against HCV Replicon: Simeprevir vs. Other Macrocyclic NS3/4A Inhibitors
Simeprevir exhibits superior antiviral potency compared to several other macrocyclic HCV NS3/4A protease inhibitors when evaluated in the same in vitro SARS-CoV-2 antiviral assay, serving as a class-level comparator. In this system, simeprevir demonstrated the highest potency with an EC₅₀ of 15 μM. In contrast, glecaprevir showed an EC₅₀ greater than 178 μM, representing a greater than 11-fold difference [1]. Other inhibitors, including paritaprevir, grazoprevir, and voxilaprevir, demonstrated intermediate potencies, underscoring simeprevir's unique activity profile within this class [1].
| Evidence Dimension | Antiviral potency (EC₅₀) |
|---|---|
| Target Compound Data | 15 μM |
| Comparator Or Baseline | glecaprevir (>178 μM); paritaprevir, grazoprevir, voxilaprevir, vaniprevir, danoprevir, deldeprevir (intermediate) |
| Quantified Difference | Simeprevir is >11.8-fold more potent than glecaprevir in this assay. |
| Conditions | SARS-CoV-2 antiviral assay in Vero E6 cells |
Why This Matters
For researchers screening for cross-reactivity or repurposing HCV protease inhibitors, simeprevir's distinct potency profile provides a unique tool compound with a quantifiable activity advantage in this system.
- [1] Gammeltoft KA, Zhou Y, Du CR, et al. Hepatitis C Virus Protease Inhibitors Show Differential Efficacy and Interactions with Remdesivir for Treatment of SARS-CoV-2 In Vitro. Antimicrob Agents Chemother. 2021;65(9):e0013621. View Source
